MCPA methyl ester-d3
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Overview
Description
MCPA methyl ester-d3 is a deuterium-labeled derivative of MCPA methyl ester, a widely used herbicide. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
MCPA methyl ester-d3 is synthesized by esterification of MCPA acid with deuterated methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically conducted in a jacketed batch reactor, where the temperature, catalyst concentration, and alcohol-to-acid molar ratio are carefully controlled .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
MCPA methyl ester-d3 undergoes various chemical reactions, including:
Hydrolysis: The ester bond is cleaved in the presence of water, yielding MCPA acid and deuterated methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Hydrolysis: MCPA acid and deuterated methanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
MCPA methyl ester-d3 is extensively used in scientific research, including:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s absorption, distribution, metabolism, and excretion in biological systems.
Environmental Studies: Used as a tracer to study the environmental fate and transport of herbicides.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for the quantification of MCPA and its metabolites in various matrices.
Agricultural Research: Helps in understanding the behavior of herbicides in soil and plant systems.
Mechanism of Action
MCPA methyl ester-d3 exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It disrupts the normal growth processes by causing uncontrolled cell division and elongation, leading to the death of the plant. The deuterium labeling does not significantly alter the mechanism of action but aids in tracking and studying the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): Another widely used herbicide with similar structure and mode of action.
Dichlorprop: A phenoxy herbicide with similar applications.
Haloxyfop: A selective herbicide used for controlling grass weeds.
Uniqueness
MCPA methyl ester-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The stable isotope labeling allows for precise quantification and tracking in various studies, making it a valuable tool in pharmacokinetics, environmental science, and analytical chemistry .
Properties
Molecular Formula |
C10H11ClO3 |
---|---|
Molecular Weight |
217.66 g/mol |
IUPAC Name |
trideuteriomethyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C10H11ClO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6H2,1-2H3/i2D3 |
InChI Key |
VWERIRLJUWTNDA-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)COC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.